2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine; oxalic acid is a complex organic compound that features a brominated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves multiple steps:
Bromination of 2,6-dimethylphenol: This step involves the bromination of 2,6-dimethylphenol in glacial acetic acid at 15°C to produce 4-bromo-2,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide to form 2-(4-bromo-2,6-dimethylphenoxy)ethanol.
Amine Introduction: The final step involves the reaction of 2-(4-bromo-2,6-dimethylphenoxy)ethanol with N,N-dimethylethanamine in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Products include various oxidized derivatives of the phenoxy group.
Reduction: The major product is the de-brominated phenoxy compound.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. Its brominated phenoxy group can interact with enzymes and receptors, making it a candidate for drug development studies.
Medicine
The compound’s potential medicinal properties are explored in pharmacological research. Its interactions with biological targets are investigated for therapeutic applications, including antimicrobial and anticancer activities.
Industry
In industry, the compound is used in the production of specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The brominated phenoxy group can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-dimethylphenol
- 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid
- 2-(4-Bromo-2,6-dimethylphenoxy)propanoic acid
Uniqueness
Compared to similar compounds, 2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine stands out due to its additional ethoxy and dimethylethanamine groups
Properties
IUPAC Name |
2-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO2.C2H2O4/c1-11-9-13(15)10-12(2)14(11)18-8-7-17-6-5-16(3)4;3-1(4)2(5)6/h9-10H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSUHZBILUMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCN(C)C)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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